Cas no 150033-85-5 (4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-)
![4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- structure](https://de.kuujia.com/scimg/cas/150033-85-5x500.png)
150033-85-5 structure
Produktname:4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-
- Cycloshizukaol A
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid, 1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo
- 4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid, 1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- (9CI)
- CID 74962398
- dimethyl (2S,5R,7S,8R,12S,15R,17S,18R,19S,24S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2^{8,11.0^{4,9.0^{5,7.0^{15,17.0^{18,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
- 150033-85-5
- Dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
- AKOS040762582
- DA-52239
- CYCLOSHIZUKAOl
-
- Inchi: InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25+,26+,29-,30-,31+,32+/m1/s1
- InChI-Schlüssel: YSPXFYFVBVEVBW-WCQVQBNASA-N
- Lächelt: COC([C@]1(C2C([C@H](O)[C@]3([C@@H]4C[C@@H]4C(=C3C=2)C[C@](C(OC)=O)(C)C2C([C@H](O)[C@@]3(C)[C@@H]4C[C@@H]4C(=C3C=2)C1)=O)C)=O)C)=O
Berechnete Eigenschaften
- Genaue Masse: 548.24100
- Monoisotopenmasse: 548.241
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1370
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 127A^2
Experimentelle Eigenschaften
- Farbe/Form: Gelbes Pulver
- Dichte: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (3.2E-7 g/L) (25 ºC),
- PSA: 127.20000
- LogP: 2.78400
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE97319-5mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
$785.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5351-5mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN5351-1 ml * 10 mm |
Cycloshizukaol A |
150033-85-5 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5351-5 mg |
Cycloshizukaol A |
150033-85-5 | 5mg |
¥5965.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5351-5 mg |
Cycloshizukaol A |
150033-85-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN5351-1 mL * 10 mM (in DMSO) |
Cycloshizukaol A |
150033-85-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 |
4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)- Verwandte Literatur
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
150033-85-5 (4,6:10,12-Diethanobiscyclopropa[3,4]cyclopenta[1,2-a:1',2'-g]cyclododecene-3,9-dicarboxylicacid,1,1a,2,3,6,6a,7,7a,8,9,12,12a-dodecahydro-13,15-dihydroxy-3,6,9,12-tetramethyl-14,16-dioxo-,3,9-dimethyl ester, (1aS,3R,6S,6aR,7aS,9R,12S,12aR,13R,15R)-) Verwandte Produkte
- 84268-33-7(Benzenepropanoic acid,3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester)
- 1806905-84-9(Methyl 2-bromo-5-(difluoromethyl)-3-fluoropyridine-4-carboxylate)
- 2227811-32-5(rac-(1R,2S)-2-(2-bromo-3,4-dimethoxyphenyl)cyclopropan-1-amine)
- 895452-55-8(N-(2Z)-3-(2-ethoxyethyl)-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)
- 2138133-47-6(3-Chloro-5-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]pyridine)
- 36556-60-2(2-Chloro-3,5-difluoroaniline)
- 2172214-66-1({5-cyclopropyl-1-3-(dimethylamino)propyl-1H-1,2,3-triazol-4-yl}methanol)
- 1804524-36-4(2-Amino-6-(aminomethyl)-3-chloro-5-(trifluoromethoxy)pyridine)
- 2228265-02-7(3-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl-3-hydroxypropanoic acid)
- 768-49-0(2-Methyl-1-phenyl-1-propene (>85%))
Empfohlene Lieferanten
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
